molecular formula C14H19ClN2O B2868387 2-Chloro-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone CAS No. 177489-01-9

2-Chloro-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone

Cat. No. B2868387
CAS RN: 177489-01-9
M. Wt: 266.77
InChI Key: QQYHPSLGXKMHEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, a chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine was used to synthesize a novel multifunctional ligand precursor . Another method involves adding the acyl chloride to an excess of piperidine .


Chemical Reactions Analysis

Specific chemical reactions involving “2-Chloro-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone” are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone” are not explicitly mentioned in the sources I found .

Mechanism of Action

The mechanism of action of “2-Chloro-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone” is not specified in the sources I found .

Safety and Hazards

The safety and hazards of “2-Chloro-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone” are not specified in the sources I found .

Future Directions

The future directions for research on “2-Chloro-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

2-chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-4-3-5-13(12(11)2)16-6-8-17(9-7-16)14(18)10-15/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHPSLGXKMHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-(2,3-dimethylphenyl)piperazine

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (1.47 ml, 18.5 mmol) is added dropwise to a solution of 1-(2,3-xylyl)piperazine (3.2 g, 16.8 mmol) and calcium carbonate (5 g, 50 mmol) in methyl ethyl ketone (40 ml) cooled to 0° C. The reaction mixture is stirred at this temperature for 1 h 30 and it is then filtered through Celite. The Celite is rinsed several times with ethyl acetate and 3M sodium hydroxide solution. The two phases of the filtrate are then separated and the organic phase is dried over magnesium sulfate, filtered and concentrated.
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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